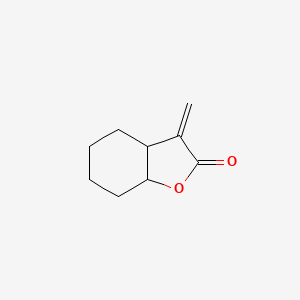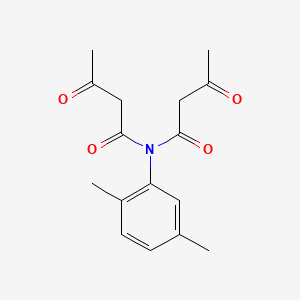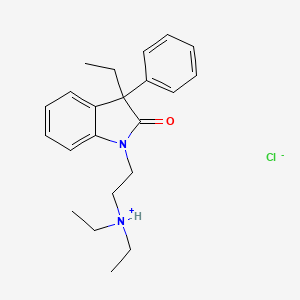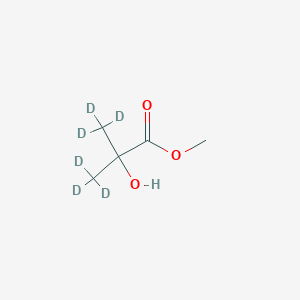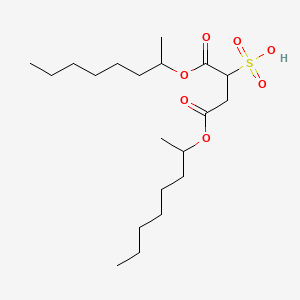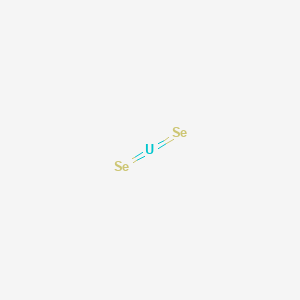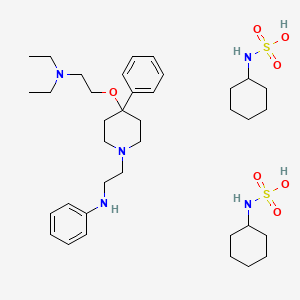
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide is a chemical compound with the molecular formula C16-H22-N-O.I and a molecular weight of 371.29 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide typically involves the reaction of benzyldimethylamine with 2-(5-methyl-2-furyl)ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds.
Applications De Recherche Scientifique
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium, benzyldimethyl(2-(5-methyl-2-furyl)ethyl)-, iodide: Similar in structure but with different substituents.
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylethyl-, iodide: Another similar compound with slight variations in the alkyl groups.
Uniqueness
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
38914-89-5 |
|---|---|
Formule moléculaire |
C16H22INO |
Poids moléculaire |
371.26 g/mol |
Nom IUPAC |
benzyl-dimethyl-[2-(5-methylfuran-2-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-14-9-10-16(18-14)11-12-17(2,3)13-15-7-5-4-6-8-15;/h4-10H,11-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NQFSFVWERXNCCD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(O1)CC[N+](C)(C)CC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


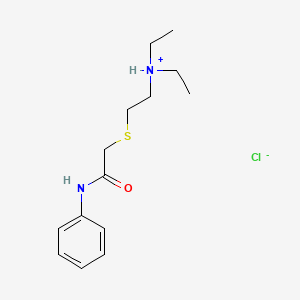

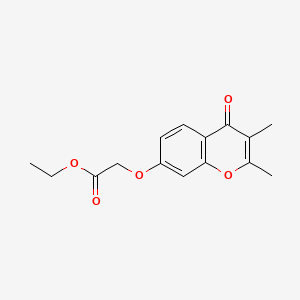
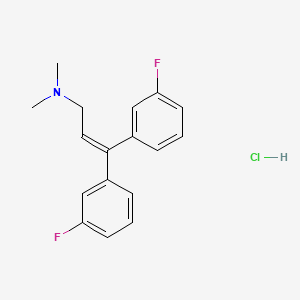
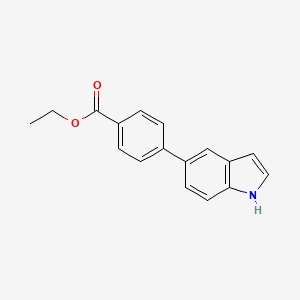
![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)

